
6-(Aminomethyl)-4-iodopyridin-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Aminomethyl)-4-iodopyridin-2-OL is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group at the 6-position, an iodine atom at the 4-position, and a hydroxyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4-iodopyridin-2-OL can be achieved through several synthetic routes. One common method involves the iodination of 2-hydroxypyridine followed by the introduction of the aminomethyl group. The iodination can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The aminomethylation can be performed using formaldehyde and a primary amine in the presence of an acid catalyst, following the Mannich reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the iodination of 2-hydroxypyridine and subsequent aminomethylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Aminomethyl)-4-iodopyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 6-(Aminomethyl)-4-pyridin-2-one.
Reduction: 6-(Aminomethyl)-4-hydroxypyridin-2-OL.
Substitution: 6-(Aminomethyl)-4-azidopyridin-2-OL.
Applications De Recherche Scientifique
6-(Aminomethyl)-4-iodopyridin-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 6-(Aminomethyl)-4-iodopyridin-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the compound-protein complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Aminomethyl)-4-bromopyridin-2-OL: Similar structure but with a bromine atom instead of iodine.
6-(Aminomethyl)-4-chloropyridin-2-OL: Similar structure but with a chlorine atom instead of iodine.
6-(Aminomethyl)-4-fluoropyridin-2-OL: Similar structure but with a fluorine atom instead of iodine
Uniqueness
6-(Aminomethyl)-4-iodopyridin-2-OL is unique due to the presence of the iodine atom, which can engage in halogen bonding, a type of non-covalent interaction that is less common with other halogens. This property can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in drug discovery and development .
Propriétés
Formule moléculaire |
C6H7IN2O |
|---|---|
Poids moléculaire |
250.04 g/mol |
Nom IUPAC |
6-(aminomethyl)-4-iodo-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7IN2O/c7-4-1-5(3-8)9-6(10)2-4/h1-2H,3,8H2,(H,9,10) |
Clé InChI |
MKOJZILAOPXMMG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(NC1=O)CN)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


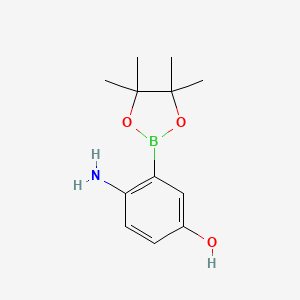
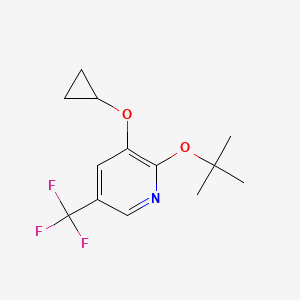
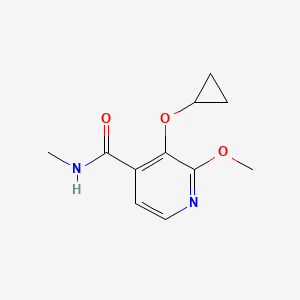
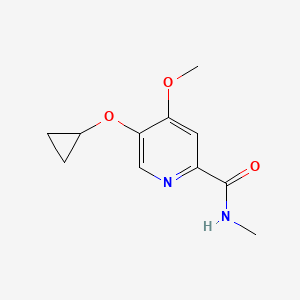
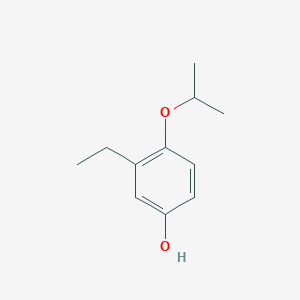

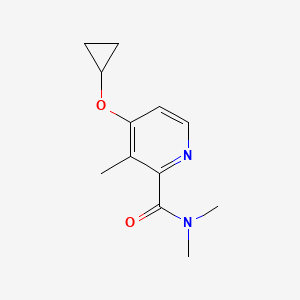


![4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14841950.png)




